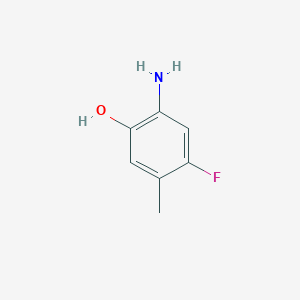

2-Amino-4-fluoro-5-methylphenol

Description

Significance of Substituted Aminophenols and Fluorinated Aromatics in Contemporary Organic Chemistry

Substituted aminophenols are a critically important class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of more complex molecules. The presence of both an amino and a hydroxyl group on the aromatic ring allows for a variety of chemical transformations, making them key precursors for pharmaceuticals, agrochemicals, and dyes. nih.govgoogle.com The amino group can be readily diazotized and converted into a range of other functional groups, while the hydroxyl group can undergo etherification and esterification reactions.

The introduction of fluorine into aromatic compounds, creating fluorinated aromatics, has become a widespread strategy in modern medicinal chemistry and materials science. researchgate.net The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence the physicochemical and biological properties of a molecule. These properties include increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. researchgate.net The incorporation of fluorine can, therefore, be a powerful tool for modulating the properties of lead compounds in drug discovery.

Overview of Research Directions Pertaining to 2-Amino-4-fluoro-5-methylphenol

Research involving this compound is primarily focused on its role as a key intermediate in the synthesis of more complex molecules with specific functional properties. The combination of the reactive aminophenol core with the modulating effects of the fluorine atom opens up several avenues of investigation.

One significant area of research is its use in the synthesis of novel dyes. Substituted aminophenols are well-established precursors for various classes of dyes, and the inclusion of a fluorine atom can enhance properties such as color fastness and stability. google.com For instance, derivatives of aminophenols are used in the preparation of rhodamine and phenoxazone classes of laser dyes. google.com Specifically, this compound has been identified as a colorant in oxidative dyeing processes for keratin (B1170402) fibers, such as human hair.

In the field of medicinal chemistry, this compound serves as a valuable scaffold for the development of new therapeutic agents. The aminophenol moiety is a precursor for the synthesis of benzoxazoles and benzoxazines, heterocyclic systems that are present in many biologically active compounds. Research has suggested that derivatives of this fluorinated aminophenol could exhibit antimicrobial and anti-inflammatory properties.

Furthermore, the presence of both an amino and a hydroxyl group in an ortho-relationship makes this compound a suitable starting material for the synthesis of ligands for metal complexes. These complexes can have applications in catalysis and materials science.

A common synthetic route to this compound involves the nitration of 2-fluoro-4-methylphenol, followed by the reduction of the resulting nitro group to the desired amino group.

Interactive Data Tables

Below are tables summarizing the key properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C7H8FNO |

| Molecular Weight | 141.15 g/mol |

| CAS Number | 1312884-54-0 |

| Compound Name |

|---|

| This compound |

| 5-Amino-2-fluoro-4-methylphenol |

| 2-fluoro-4-methylphenol |

| rhodamine |

| phenoxazone |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-fluoro-5-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQVJBIGHSJNPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to 2-Amino-4-fluoro-5-methylphenol

The synthesis of polysubstituted aromatic rings like this compound requires precise control over the introduction of each functional group. The order of reactions is critical to leverage the directing effects of the substituents and achieve the correct regiochemistry. A plausible synthetic route often begins with a simpler, commercially available substituted phenol (B47542), followed by sequential nitration and reduction to install the amino group.

A common strategy involves the nitration of a precursor like 4-fluoro-3-methylphenol. The strongly activating hydroxyl group and the moderately activating methyl group direct the electrophilic nitration. This is typically followed by the reduction of the resulting nitro group to the desired amine.

| Step | Transformation | Typical Reagents and Conditions | Precursor | Product |

| 1 | Electrophilic Nitration | Concentrated Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) | 4-Fluoro-3-methylphenol | 4-Fluoro-3-methyl-2-nitrophenol |

| 2 | Reduction of Nitro Group | Hydrogen gas (H₂) with a Palladium catalyst (Pd/C) in a solvent like ethanol | 4-Fluoro-3-methyl-2-nitrophenol | This compound |

Achieving regioselective fluorination is a key challenge in the synthesis of fluorinated aromatic compounds. The introduction of a fluorine atom can be accomplished through various methods, often involving electrophilic fluorinating agents. The choice of substrate and fluorinating agent is crucial for controlling the position of fluorination on the aromatic ring. In syntheses where the fluorine is not present in the starting material, electrophilic fluorination would be guided by the existing functional groups. For instance, in a 2-amino-5-methylphenol (B193566) substrate, the powerful ortho-, para-directing effects of the hydroxyl and amino groups would strongly direct the incoming electrophile.

The most conventional and widely documented method for introducing an amino group onto a phenol ring is a two-step process involving nitration followed by reduction.

Nitration : This electrophilic aromatic substitution is typically performed using a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity is governed by the directing effects of the substituents already present on the ring.

Reduction : The subsequent reduction of the nitro group to a primary amine can be achieved using various reducing agents. A common and efficient method is catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst. researchgate.net

More recent research has focused on developing novel, metal-free strategies for producing aminophenols. One such method involves a cascade rsc.orgrsc.org-sigmatropic rearrangement of N-arylhydroxylamines, which can be generated from readily available starting materials. nih.gov This approach offers high regioselectivity and functional group tolerance under mild conditions, presenting an alternative to traditional methods. nih.gov

The introduction of a methyl group onto an aromatic ring is commonly achieved through Friedel-Crafts alkylation. masterorganicchemistry.com This reaction involves an alkyl halide, such as methyl chloride, and a Lewis acid catalyst like aluminum chloride (AlCl₃). masterorganicchemistry.com If the synthesis of this compound were to start from 2-amino-4-fluorophenol, a Friedel-Crafts alkylation could be employed to add the methyl group. sigmaaldrich.comossila.com The success of this reaction would depend on navigating the complex directing effects of the amino, hydroxyl, and fluoro groups and often requires the use of protecting groups to prevent side reactions. The strongly activating amino and hydroxyl groups would direct the methylation to the ortho and para positions.

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign reaction pathways. In the context of substituted aminophenol synthesis, this includes creating novel catalytic and transition-metal-free methods. Research has demonstrated the synthesis of 2-aminophenols from N-arylhydroxylamines without the need for metals or harsh oxidants. nih.gov Furthermore, the development of one-pot, multi-component reactions for creating complex fluorinated heterocyclic compounds highlights a broader trend towards efficiency and sustainability in synthetic chemistry. rsc.org These advanced methodologies aim to reduce step counts, improve yields, and minimize waste compared to more traditional synthetic routes.

Chemical Reactivity and Derivatization of this compound

The reactivity of the this compound scaffold is dominated by the electronic properties of its substituents. The amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups that increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The methyl group (-CH₃) is a weak activating group, while the fluorine (-F) atom is a deactivating group due to its high electronegativity, yet it still directs incoming electrophiles to the ortho and para positions.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com On the this compound ring, the positions open for substitution are at C3 and C6. The outcome of an EAS reaction is determined by the cumulative directing effects of the existing groups.

The powerful activating and ortho-, para-directing nature of the hydroxyl and amino groups overwhelmingly dictates the position of substitution. The hydroxyl group at C1 directs to C2 (occupied), C4 (occupied), and C6. The amino group at C2 directs to C3, C5 (occupied), and the C1-position (occupied). The methyl group at C5 directs to C2 (occupied), C4 (occupied), and C6. The fluoro group at C4 directs to C3 and C5 (occupied).

The combined influence strongly activates the C6 position, which is ortho to the hydroxyl group and para to the methyl group. The C3 position is also activated, being ortho to the amino group and the fluoro group. Therefore, electrophilic attack is most likely to occur at the C6 position, with potential for substitution at C3 depending on the specific electrophile and reaction conditions. Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com The presence of the activating hydroxyl group enhances the ring's reactivity towards electrophilic species.

| Substituent | Position | Type | Activating/Deactivating | Directing Effect |

| -OH | C1 | Strong Activator | Activating | Ortho, Para |

| -NH₂ | C2 | Strong Activator | Activating | Ortho, Para |

| -F | C4 | Weak Deactivator | Deactivating | Ortho, Para |

| -CH₃ | C5 | Weak Activator | Activating | Ortho, Para |

Oxidative Transformations and Radical Chemistry of Substituted Aminophenols

Substituted aminophenols, including this compound, are susceptible to oxidative transformations due to the presence of electron-rich amino and hydroxyl groups. The oxidation of the amino group is a common reaction pathway. For instance, the amino group can be oxidized to a nitro group using strong oxidizing agents like potassium permanganate, which would yield 2-nitro-4-fluoro-5-methylphenol. The presence of the electron-withdrawing fluorine atom can influence the compound's susceptibility to oxidation when compared to non-fluorinated analogs.

The field of radical chemistry offers further insight into the reactivity of aminophenols. Amine radical cations, which are highly useful reactive intermediates, can be generated from the corresponding amines through a one-electron oxidation process, often facilitated by methods like visible light photoredox catalysis. nih.gov These radical cations can undergo several transformations:

Formation of Iminium Ions: These electrophilic species are amenable to interception by various nucleophiles, allowing for the installation of new bonds at the position alpha to the nitrogen atom. nih.gov

Generation of α-Amino Radicals: These nucleophilic radicals can add to electron-deficient alkenes, leading to C-C bond formation. nih.gov

Radical Hydroxylation: While challenging in terms of regioselectivity and efficiency, radical hydroxylation represents another potential transformation pathway for related aromatic compounds. mdpi.com

The interplay between these radical species and their subsequent reactions provides powerful tools for synthetic chemists to construct complex molecules. nih.govmdpi.com

Table 1: Summary of Oxidative and Radical Reactions

| Reaction Type | Reagent/Condition | Intermediate/Product | Reference |

|---|---|---|---|

| Oxidation of Amino Group | Potassium Permanganate | Nitro Group | |

| One-Electron Oxidation | Visible Light Photoredox Catalysis | Amine Radical Cation | nih.gov |

| Radical Cation Reaction | - | Iminium Ion, α-Amino Radical | nih.gov |

| Radical Addition | Electron-Deficient Alkenes | C-C Bond Formation | nih.gov |

Nucleophilic Reactivity and Functional Group Interconversions of Amino and Hydroxyl Moieties

The amino and hydroxyl groups of this compound are primary sites of nucleophilic reactivity. Functional group interconversions (FGIs) are fundamental in organic synthesis, allowing for the transformation of these moieties into other functional groups through reactions like substitution, oxidation, or reduction. fiveable.meimperial.ac.uk

The nucleophilicity of the amino and hydroxyl groups allows for selective alkylation or arylation. nih.govresearchgate.net The chemoselectivity of these reactions—whether the reaction occurs at the nitrogen (N-arylation) or the oxygen (O-arylation)—can often be controlled by the choice of catalyst. For example, in the arylation of aminophenols, palladium-based catalysts have been shown to favor N-arylation, while copper-based systems can selectively promote O-arylation. nih.gov

Beyond direct alkylation or arylation, the hydroxyl and amino groups can be converted into other functionalities:

Conversion of the Hydroxyl Group: The hydroxyl group can be transformed into a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate), to facilitate nucleophilic substitution reactions. vanderbilt.edu It can also be converted into a halide. vanderbilt.edu

Conversion of the Amino Group: The primary amine can be transformed into a wide array of nitrogen-containing functional groups, such as amides or azides, through established synthetic protocols. vanderbilt.edu The reduction of a nitro group, if formed via oxidation, is a common method to (re)generate the amine.

Nucleophilic Aromatic Substitution: The fluorine atom on the ring can potentially be substituted by other functional groups through nucleophilic aromatic substitution reactions, although this is dependent on the specific reaction conditions and the activating or deactivating nature of the other substituents.

Table 2: Nucleophilic Reactions and Functional Group Interconversions

| Moiety | Reaction Type | Reagents/Catalyst | Product/Intermediate | Reference |

|---|---|---|---|---|

| Amino Group | N-Arylation | Pd-based catalyst, Aryl halide | N-Aryl aminophenol | nih.gov |

| Hydroxyl Group | O-Arylation | Cu-based catalyst, Aryl halide | O-Aryl aminophenol | nih.gov |

| Hydroxyl Group | Sulfonylation | Sulfonyl chloride (e.g., TsCl) | Sulfonate ester | vanderbilt.edu |

| Fluoro Group | Nucleophilic Aromatic Substitution | Nucleophile | Substituted phenol |

Influence of Substituents on Chemical Reactivity Profiles (e.g., Hammett's constants)

The chemical reactivity of this compound is profoundly influenced by the electronic properties of its four substituents. The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituents on the rates and equilibria of reactions involving benzene (B151609) derivatives. semanticscholar.orglibretexts.org It relates reaction constants to substituent constants (σ), which measure the electron-donating or electron-withdrawing ability of a group. researchgate.netmsudenver.edu

Electron-donating groups have negative σ values and increase the electron density of the aromatic ring, generally accelerating reactions with electrophiles.

Electron-withdrawing groups have positive σ values and decrease the ring's electron density, making it less reactive towards electrophiles but more susceptible to nucleophilic attack. libretexts.orgmsudenver.edu

Amino Group (-NH2): A powerful electron-donating group through resonance, it strongly activates the aromatic ring.

Hydroxyl Group (-OH): Also an electron-donating, activating group.

Methyl Group (-CH3): A weakly electron-donating group through induction and hyperconjugation.

The combined influence of these groups dictates the molecule's reactivity. The potent electron-donating amino and hydroxyl groups make the ring highly activated towards electrophilic aromatic substitution. However, the electron-withdrawing fluoro group modulates this reactivity. For example, the presence of fluorine reduces the molecule's susceptibility to oxidation compared to its non-fluorinated counterparts. The position of these substituents further directs the regioselectivity of incoming reagents.

Table 3: Substituents of this compound and their Electronic Effects

| Substituent | Position Relative to -OH | General Electronic Effect | Typical Hammett Constant (σp) | Reference |

|---|---|---|---|---|

| -NH2 | ortho | Strong Electron-Donating (Resonance) | -0.66 | msudenver.edu |

| -F | meta | Electron-Withdrawing (Inductive) | +0.06 | libretexts.org |

| -CH3 | para | Weak Electron-Donating (Inductive) | -0.17 | libretexts.orgmsudenver.edu |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing granular information about the chemical environment of specific nuclei. For 2-Amino-4-fluoro-5-methylphenol, a multinuclear approach is particularly insightful.

A comprehensive understanding of the molecular structure of this compound is achieved by integrating data from ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each of these techniques probes a different nucleus within the molecule, and together they allow for a complete assignment of the chemical structure.

¹H NMR Spectroscopy: Proton NMR provides information on the number and electronic environment of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the amino protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the aromatic ring. The coupling between adjacent protons (J-coupling) would result in specific splitting patterns, further aiding in the assignment of the aromatic protons.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy probes the carbon backbone of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are particularly informative, with the carbon atoms directly attached to the electron-withdrawing fluorine and oxygen atoms expected to be shifted downfield, while those influenced by the electron-donating amino and methyl groups would be shifted upfield.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally sensitive and powerful tool for characterizing this compound. youtube.comrsc.org The fluorine nucleus is 100% naturally abundant and has a high gyromagnetic ratio, leading to strong NMR signals with a wide chemical shift range that is highly sensitive to the local electronic environment. rsc.org The ¹⁹F NMR spectrum would show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring with adjacent amino and methyl groups. Coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) would provide further structural information.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | | Proton | Expected Chemical Shift (ppm) | | Aromatic CH | 6.5 - 7.5 | | -OH | 8.0 - 9.0 (broad) | | -NH₂ | 3.5 - 5.0 (broad) | | -CH₃ | 2.0 - 2.5 |

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon | Expected Chemical Shift (ppm) | | C-OH | 145 - 155 | | C-F | 150 - 160 (doublet due to C-F coupling) | | C-NH₂ | 135 - 145 | | C-CH₃ | 120 - 130 | | Aromatic CH | 110 - 125 | | -CH₃ | 15 - 25 |

| Predicted ¹⁹F NMR Data for this compound | | :--- | :--- | | Fluorine | Expected Chemical Shift (ppm) | | Ar-F | -110 to -140 |

Note: The data in the tables are predicted values based on the structural features of the molecule and are for illustrative purposes. Actual experimental values may vary.

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would be particularly useful in confirming the relative positions of the protons on the aromatic ring by identifying which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, such as ¹³C. This technique would definitively link each proton signal to its corresponding carbon signal, providing unambiguous assignment of the C-H pairs in the aromatic ring and the methyl group.

Through the combined application of these 2D NMR techniques, a detailed and robust map of the molecular structure of this compound can be constructed.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could provide valuable information that is not accessible from solution-state NMR.

Since many pharmaceutical compounds are crystalline solids, ssNMR is crucial for studying their solid-state properties. ¹³C and ¹⁹F are particularly useful nuclei for ssNMR studies of fluorinated organic molecules. researchgate.net High-resolution ¹⁹F MAS (Magic Angle Spinning) NMR, for instance, can be used for the characterization of fluorinated solids. researchgate.net

Solid-state NMR can be employed to:

Identify and characterize different polymorphic forms: Polymorphs are different crystalline forms of the same compound, which can have different physical properties. ssNMR can distinguish between polymorphs as the different crystal packing arrangements will result in different chemical shifts.

Determine intermolecular interactions: ssNMR can provide insights into hydrogen bonding and other intermolecular interactions that are present in the solid state.

Study molecular dynamics: By using various ssNMR techniques, it is possible to study the motion of different parts of the molecule in the solid state.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the functional groups present in a molecule and are therefore essential for the structural characterization of this compound.

Both IR and Raman spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups in this compound.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the molecule. For this compound, the IR spectrum would be expected to show characteristic bands for the O-H stretch of the phenol (B47542), the N-H stretches of the amino group, the C-H stretches of the aromatic ring and the methyl group, the C-F stretch, and the C=C stretches of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of light by the molecule. The Raman spectrum also shows vibrational modes, but the selection rules are different from those of IR spectroscopy. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the Raman spectrum would also provide valuable information about the aromatic ring vibrations and the other functional groups.

| Expected Vibrational Frequencies for this compound | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | Phenol | O-H stretch | 3200-3600 (broad) | | Amino | N-H stretch | 3300-3500 (two bands) | | Aromatic | C-H stretch | 3000-3100 | | Methyl | C-H stretch | 2850-2960 | | Aromatic | C=C stretch | 1450-1600 | | Amino | N-H bend | 1550-1650 | | Phenol | O-H bend | 1330-1440 | | Aromatic | C-F stretch | 1100-1300 |

Note: The data in the table are expected ranges and are for illustrative purposes. Actual experimental values may vary.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to calculate the vibrational frequencies of the molecule, which can then be compared with the experimental IR and Raman spectra to aid in the assignment of the observed bands. nih.gov

Vibrational spectroscopy is a powerful tool for the analysis of solid-state properties, including the identification and characterization of polymorphs. researchgate.net Different polymorphic forms of a compound will have different crystal structures, which will result in differences in their vibrational spectra. researchgate.netsci-hub.st

These differences can manifest as:

Shifts in peak positions: The vibrational frequencies of certain modes can be shifted to higher or lower wavenumbers depending on the intermolecular interactions in the crystal lattice.

Appearance or disappearance of peaks: Some vibrational modes may be active in one polymorph but inactive in another due to differences in symmetry.

Changes in peak shapes and intensities: The width and relative intensity of the peaks can also vary between different polymorphic forms.

Both IR and Raman spectroscopy can be used for polymorph discrimination. Raman spectroscopy is often particularly well-suited for this purpose due to its high sensitivity to subtle changes in the crystal lattice and the fact that it can be used to analyze samples with minimal preparation. sci-hub.st The low-frequency region of the Raman spectrum (below 200 cm⁻¹) is especially informative for distinguishing polymorphs as it contains vibrations related to the crystal lattice itself.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of this compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the precise molecular formula of this compound. The theoretical monoisotopic mass of the neutral molecule (C₇H₈FNO) is 141.05899 Da. HRMS analysis of the protonated molecule, [M+H]⁺, would yield an experimental m/z value extremely close to the calculated exact mass of 142.06627 Da. This level of precision allows for the unambiguous differentiation of the compound from other molecules with the same nominal mass but different elemental compositions.

Table 1: HRMS Data for [M+H]⁺ Ion of this compound This table is interactive. Click on the headers to sort.

| Ion Formula | Calculated m/z |

|---|

Tandem mass spectrometry (MS/MS) is employed for the structural elucidation of this compound by fragmenting the precursor ion and analyzing the resulting product ions. unito.itnih.gov The fragmentation pattern provides a veritable fingerprint of the molecule, confirming the connectivity of its atoms. When the protonated precursor ion ([M+H]⁺, m/z 142.1) is subjected to collision-induced dissociation (CID), characteristic fragmentation pathways are expected based on the structure, which includes a phenol ring with amino, fluoro, and methyl substituents.

The fragmentation behavior of multifunctional molecules is often directed by the charged site and can involve cooperative interactions between functional groups. unito.it Common fragmentation pathways for related aminophenol structures involve the loss of small, stable neutral molecules.

Expected Fragmentation Pathways:

Loss of Carbon Monoxide (CO): A common fragmentation for phenolic compounds, leading to a product ion at m/z 114.1.

Loss of Ammonia (NH₃): Cleavage of the amino group, resulting in an ion at m/z 125.1.

Loss of a Methyl Radical (•CH₃): Fission of the methyl group, producing an ion at m/z 127.1.

These fragmentation patterns, summarized in the table below, allow for the de novo characterization of the molecule's structure.

Table 2: Predicted Tandem MS Fragmentation of this compound ([M+H]⁺) This table is interactive. You can filter the data by entering values in the search boxes below the headers.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 142.1 | 125.1 | NH₃ |

| 142.1 | 114.1 | CO |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insight into its chromophoric system. The chromophore in this compound is the substituted benzene (B151609) ring. The electronic spectra of substituted phenols are characterized by π → π* transitions. researchgate.net

The position and intensity of the absorption maxima (λ_max) are influenced by the substituents on the phenol ring and the solvent used. researchgate.net

Hydroxyl (-OH) and Amino (-NH₂) Groups: Both are powerful auxochromes that typically cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene due to the extension of the conjugated system by their lone pairs of electrons.

Methyl (-CH₃) Group: This group generally causes a small red shift and a hyperchromic effect (increased absorption intensity).

Fluoro (-F) Group: As an electron-withdrawing group, it can cause a hypsochromic (blue) shift, though its effect can be complex.

Studies on analogous compounds like 2-aminophenol (B121084) show distinct absorption bands that are sensitive to solvent polarity (solvatochromism). researchgate.net For this compound, similar behavior is expected, with shifts in λ_max observed when moving between polar protic and polar aprotic solvents, indicating changes in the interaction between the solvent and the molecule's ground and excited states.

Table 3: Typical UV-Vis Absorption Data for Related Phenolic Compounds This table is interactive. Click on the headers to sort.

| Compound | Solvent | λ_max (nm) |

|---|---|---|

| Phenol | Water | 270 |

| 2-Aminophenol | Methanol | ~285 |

Advanced Spectroelectrochemical Investigations of Redox Behavior

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the spectral changes of a molecule as it undergoes oxidation or reduction. This method is ideal for investigating the redox behavior of this compound, as both the phenol and amino functional groups are electrochemically active. ntu.edu.twresearchgate.net

The electrochemical oxidation of aminophenols is generally an irreversible process that involves the transfer of electrons and protons to form a quinone-imine species. researchgate.net Cyclic voltammetry (CV) experiments would reveal the oxidation potential of the compound. For substituted phenols and anilines, oxidation potentials are highly dependent on the nature and position of the substituents. rsc.org Electron-donating groups like amino and methyl groups tend to lower the oxidation potential, making the compound easier to oxidize.

By applying a potential and simultaneously recording the UV-Vis spectrum, spectroelectrochemistry allows for the direct observation and characterization of transient species like radical cations and the final oxidized products. ntu.edu.tw For instance, as the potential is increased, the initial absorption bands of the neutral this compound would decrease, while new absorption bands corresponding to the oxidized species would appear in the visible region. This provides a detailed picture of the redox mechanism and the stability of the electrochemically generated intermediates. ntu.edu.tw

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical studies are fundamental to predicting the behavior of 2-Amino-4-fluoro-5-methylphenol. By solving approximations of the Schrödinger equation, these methods provide insights into the molecule's geometry, stability, and electronic properties.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying molecular systems. For this compound, these calculations are used to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. DFT, on the other hand, is a quantum mechanical method that uses the electron density to determine the energy of the system. Functionals like B3LYP and PBE0 are commonly paired with basis sets such as 6-311++G(d,p) to provide a balance between accuracy and computational cost.

These calculations can predict key geometrical parameters. For instance, the bond lengths, bond angles, and dihedral angles of this compound can be calculated. The relative energies of different conformations (isomers where the molecule has different spatial orientations of its substituent groups) can also be determined to identify the global minimum energy structure.

Table 1: Representative Theoretical Geometrical Parameters for this compound

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| C-N Bond Length | ~1.40 Å |

| C-O Bond Length | ~1.37 Å |

| C-F Bond Length | ~1.36 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| O-H Bond Length | ~0.97 Å |

| C-N-H Bond Angle | ~115° |

| C-O-H Bond Angle | ~110° |

| C-C-F Bond Angle | ~119° |

Note: The values in this table are illustrative and represent typical theoretical predictions for such a molecule. Actual computed values may vary based on the specific level of theory and basis set employed.

The electronic and reactive properties of this compound are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity, with a smaller gap suggesting higher reactivity.

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): The resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Local reactivity descriptors, such as Fukui functions, are used to predict the most likely sites for electrophilic, nucleophilic, and radical attack on the molecule. For this compound, these calculations would identify specific atoms or regions on the aromatic ring that are more susceptible to chemical reaction.

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Formula | Typical Predicted Value |

| HOMO Energy | EHOMO | ~ -5.5 eV |

| LUMO Energy | ELUMO | ~ 0.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 6.0 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 2.5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 3.0 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | ~ 1.04 eV |

Note: These values are representative and derived from general principles of computational chemistry for similar molecules.

The electronic properties of the phenol (B47542) ring in this compound are significantly influenced by its three substituents: the amino (-NH2), fluoro (-F), and methyl (-CH3) groups.

Amino Group (-NH2): This is a strong activating group that donates electron density to the aromatic ring through resonance, primarily at the ortho and para positions.

Methyl Group (-CH3): This is a weak activating group that donates electron density through hyperconjugation.

Computational methods can precisely map these effects by calculating the distribution of electron density across the molecule. Techniques like Natural Bond Orbital (NBO) analysis and Mulliken population analysis can assign partial charges to each atom, revealing the electronic push and pull of the substituents. For radical species of this compound, calculations of spin density would indicate how the unpaired electron is distributed across the molecule, which is crucial for understanding its radical chemistry.

Mechanistic Elucidation of Chemical Reactions through Computational Modeling

Computational modeling is instrumental in mapping out the potential pathways of chemical reactions involving this compound, providing insights that are often difficult to obtain experimentally.

The substituted phenol ring is a common site for electrophilic aromatic substitution. Theoretical calculations can model the reaction pathway by identifying the transition states and intermediates involved. For this compound, the activating amino and methyl groups and the deactivating fluoro group will direct incoming electrophiles to specific positions on the ring. Computational modeling can determine the activation energies for substitution at each possible site, thereby predicting the regioselectivity of the reaction.

While less common for electron-rich systems, nucleophilic aromatic substitution pathways can also be investigated, particularly if a strong electron-withdrawing group were present or under specific reaction conditions.

Phenolic compounds are well-known for their antioxidant activity, which involves their oxidation. Computational studies can elucidate the mechanisms of oxidation for this compound. This typically involves the abstraction of the hydrogen atom from the hydroxyl group, forming a phenoxyl radical.

Theoretical calculations can determine the bond dissociation enthalpy (BDE) of the O-H bond, which is a key indicator of antioxidant activity. A lower BDE suggests easier hydrogen atom donation. Furthermore, the stability of the resulting phenoxyl radical can be assessed. The distribution of spin density in this radical intermediate, as calculated by quantum chemical methods, is critical for understanding its subsequent reactions.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution-Phase Behavior

The functional groups of this compound—a hydroxyl (-OH), an amino (-NH2), a fluorine (-F), and a methyl (-CH3) group—are key determinants of its interactions. The hydroxyl and amino groups are capable of acting as both hydrogen bond donors and acceptors, while the fluorine atom can participate in weaker hydrogen bonds or halogen bonds. These interactions are crucial in determining how the molecule interacts with itself and with solvent molecules.

Studies on substituted phenols and anilines in aqueous solutions reveal the importance of hydrogen bonding with water. The hydroxyl and amino groups of this compound would be expected to form strong hydrogen bonds with surrounding water molecules, influencing its solubility and the local structure of the solvent. MD simulations of similar molecules have shown that such interactions can be highly persistent and stable. nih.gov

In non-aqueous solvents or in mixtures, the interactions can be more complex. For instance, in systems containing both surfactants and cosolvents, substituted phenols can partition into micellar structures, with their orientation and solubility being governed by a balance of hydrophobic and hydrophilic interactions. rsc.org The methyl group and the phenyl ring of this compound contribute to its hydrophobic character, while the polar groups drive its interaction with polar environments.

MD simulations can quantify various aspects of these interactions, as illustrated in the table below, which conceptualizes the expected intermolecular interactions for this compound based on general principles.

Table 1: Predicted Intermolecular Interaction Features for this compound

| Interaction Type | Participating Groups | Expected Strength | Role in Solution-Phase Behavior |

|---|---|---|---|

| Hydrogen Bonding | -OH, -NH2 with water/polar solvents | Strong | Governs solubility and hydration shell structure. |

| Halogen Bonding | -F with electron-rich atoms | Weak to Moderate | Contributes to specific binding and molecular recognition. |

| Hydrophobic Interactions | Phenyl ring, -CH3 group | Moderate | Drives partitioning into non-polar environments or micellar cores. |

| π-π Stacking | Phenyl ring with other aromatic systems | Moderate | Can lead to self-aggregation or interaction with other aromatic molecules. |

This table is a conceptual representation based on the functional groups of the molecule and findings for related compounds.

Theoretical Investigations of Aromaticity and Electronic Delocalization

The aromaticity and electronic delocalization of a substituted phenol like this compound are fundamental to its chemical reactivity and physical properties. These are typically investigated using quantum chemical calculations, such as Density Functional Theory (DFT).

The substituents on the benzene (B151609) ring significantly modulate the π-electron system. The amino (-NH2) and methyl (-CH3) groups are electron-donating groups (EDGs), which increase the electron density of the aromatic ring through resonance and inductive effects, respectively. The hydroxyl (-OH) group is also an electron-donating group through resonance. Conversely, the fluorine (-F) atom is an electron-withdrawing group (EWG) through its strong inductive effect, although it has a weak electron-donating resonance effect.

Aromaticity itself can be quantified using several theoretical descriptors:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. A more negative NICS value generally indicates a higher degree of aromaticity. mdpi.com

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the geometric criterion of bond length equalization in the aromatic ring. A HOMA value closer to 1 indicates higher aromaticity.

Para-Delocalization Index (PDI): This index measures the electron sharing between para-related atoms in the ring and is a reliable indicator of aromaticity. researchgate.net

Studies on substituted benzenes show that electron-donating groups generally enhance aromaticity, while electron-withdrawing groups can have a more complex effect. Fluorine substitution on polycyclic aromatic hydrocarbons has been shown to sometimes weaken the aromatic character based on current strength calculations, even while NICS values might suggest an increase. nih.gov The net effect on this compound would depend on the balance of the strong donating effects of the -NH2 and -OH groups versus the withdrawing effect of the -F atom.

The electronic delocalization also impacts the molecule's photophysical properties. The delocalization between the phenyl ring and the substituents affects the energy of the frontier molecular orbitals (HOMO and LUMO), which in turn determines the UV-visible absorption characteristics of the compound.

Table 2: Predicted Effects of Substituents on the Electronic Properties of the Phenyl Ring in this compound

| Substituent | Position | Electronic Effect | Predicted Impact on Ring Electron Density | Predicted Impact on Aromaticity (General Trend) |

|---|---|---|---|---|

| -NH2 | 2 | Strong Electron-Donating (Resonance) | Increase | Enhance |

| -F | 4 | Strong Electron-Withdrawing (Inductive) | Decrease | Modulate/Slightly Decrease |

| -CH3 | 5 | Weak Electron-Donating (Inductive/Hyperconjugation) | Increase | Slightly Enhance |

| -OH | 1 | Strong Electron-Donating (Resonance) | Increase | Enhance |

This table presents a qualitative prediction based on established principles of substituent effects in aromatic systems.

Solid State Chemistry and Crystal Structure Analysis

Crystallographic Determination of 2-Amino-4-fluoro-5-methylphenol and its Derivatives

Crystallographic techniques are the cornerstone for determining the atomic-level structure of a crystalline material. These methods provide definitive proof of the molecular structure and its packing in the solid state.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional structure of a molecule and its arrangement within a crystal. This technique would provide precise coordinates for each atom in the this compound molecule, confirming its covalent bond lengths and angles.

Beyond the individual molecule, SCXRD reveals the supramolecular architecture—the extended network formed by intermolecular interactions. For this compound, this would involve identifying hydrogen bonds between the amino (-NH2) and hydroxyl (-OH) groups, as well as potential interactions involving the fluorine atom. The analysis would detail how these interactions guide the self-assembly of molecules into a specific, repeating three-dimensional lattice. nih.govrsc.org For related aminophenol compounds, SCXRD has been successfully used to determine their crystal structures and understand their packing motifs. researchgate.net

A hypothetical crystallographic data table for a single crystal of this compound, as would be generated from an SCXRD experiment, is presented below.

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₈FNO |

| Formula Weight | 141.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 819.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.145 |

Note: This data is illustrative and not based on experimental results.

Powder X-ray diffraction (PXRD) is an essential tool for the analysis of polycrystalline materials and is particularly crucial for identifying and distinguishing between different crystalline forms, or polymorphs. Polymorphs of a compound have the same chemical composition but different crystal structures, which can lead to significant differences in physical properties.

A PXRD analysis of a bulk sample of this compound would produce a characteristic diffraction pattern, a fingerprint of its specific crystalline phase. This pattern could be compared against a simulated pattern derived from single-crystal data to confirm phase purity. Furthermore, by analyzing samples prepared under various conditions (e.g., different solvents, temperatures), PXRD can be used to screen for and identify any existing polymorphs. Each polymorph would exhibit a unique PXRD pattern.

The table below illustrates how PXRD data would be presented, showing the characteristic diffraction peaks for a hypothetical polymorph of this compound.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 100 |

| 18.8 | 4.72 | 65 |

| 21.3 | 4.17 | 80 |

| 25.1 | 3.54 | 95 |

| 28.9 | 3.09 | 50 |

Note: This data is illustrative and not based on experimental results.

Crystal Structure Prediction (CSP) Methodologies

In recent years, computational methods for crystal structure prediction (CSP) have become a powerful complement to experimental techniques. CSP aims to predict the most stable crystal structures of a molecule based solely on its chemical diagram.

CSP methodologies computationally generate thousands of plausible crystal packing arrangements for a given molecule and calculate their relative lattice energies. researchgate.net This process creates a crystal energy landscape, which plots the energy of each predicted structure against its density or other geometric parameters. The structures at the lowest energies represent the most thermodynamically stable, and therefore most likely to be observed, polymorphs. researchgate.net

For this compound, a CSP study would provide insight into the likely number of accessible polymorphs and their relative stabilities. This is particularly valuable for identifying potentially elusive or metastable forms that may be difficult to produce experimentally. nih.gov The accuracy of these predictions relies heavily on the quality of the force fields or quantum mechanical methods used to calculate the energies. researchgate.netscispace.com

Beyond just identifying low-energy structures, CSP can predict the specific packing motifs and hydrogen-bonding networks that stabilize these crystals. nih.govscispace.com For this compound, the presence of strong hydrogen bond donors (the -OH and -NH2 groups) and acceptors (the N and O atoms, and potentially the F atom) suggests that hydrogen bonding will be a dominant force in its crystal packing. CSP would explore various possible hydrogen-bonding schemes, such as chains, dimers, or more complex three-dimensional networks, and evaluate their energetic favorability. scispace.commdpi.com

Analysis of Intermolecular Interactions in the Crystalline State

The stability and properties of a molecular crystal are governed by the complex interplay of various intermolecular interactions. A thorough analysis of these forces is crucial for understanding the crystal's architecture.

Advanced Materials Science Applications of 2 Amino 4 Fluoro 5 Methylphenol Analogues

Utilization as Monomers or Building Blocks in Functional Polymer Synthesis

Analogues of 2-Amino-4-fluoro-5-methylphenol, particularly fluorinated aromatic diamines and aminophenols, are valuable monomers for the synthesis of high-performance polymers such as polyimides and polyamides. The introduction of fluorine-containing groups, like the trifluoromethyl (-CF3) group, into the polymer backbone can lead to significant improvements in material properties compared to their non-fluorinated counterparts. rsc.org

The presence of bulky, low-polarizability fluorine atoms or fluorinated groups disrupts the close packing of polymer chains. This increased fractional free volume leads to several desirable characteristics:

Enhanced Solubility: A major challenge with many high-performance aromatic polymers is their poor solubility, which complicates processing. Fluorination increases solubility in a wider range of organic solvents, facilitating their fabrication into films and other forms. rsc.orgrsc.orgresearchgate.net For instance, certain fluorinated polyimides have shown high solubility in solvents like N-methyl-2-pyrrolidone (NMP), chloroform (B151607) (CHCl₃), and tetrahydrofuran (B95107) (THF). rsc.org

Improved Thermal Stability: Aromatic polyamides and polyimides are known for their thermal resistance. The incorporation of fluorine can further enhance this, with some fluorinated polyimides exhibiting high glass transition temperatures (Tg) in the range of 259–281 °C and decomposition temperatures exceeding 500 °C. rsc.orgmdpi.com

Lower Dielectric Constant: The low polarizability of the carbon-fluorine bond results in materials with lower dielectric constants and dielectric loss. rsc.orgmdpi.com This makes fluorinated polymers highly sought after for applications in microelectronics, especially for high-frequency soft electronics and as insulating layers, where they help to reduce signal delay and power dissipation. mdpi.com

Increased Hydrophobicity: Fluorinated groups can increase the water contact angle of polymer surfaces, leading to lower water absorption. rsc.orgmdpi.com This is advantageous for applications in humid environments where long-term stability and consistent dielectric properties are required. mdpi.com

The synthesis of these functional polymers often involves the polycondensation of a fluorinated diamine or aminophenol monomer with various aromatic dianhydrides or dicarboxylic acids. rsc.orgresearchgate.netmdpi.com The specific properties of the resulting polymer can be tailored by carefully selecting the co-monomers.

| Property Enhancement | Reason | Relevant Polymer Class |

| Increased Solubility | Disruption of polymer chain packing by bulky fluorine groups. | Polyimides, Polyamides |

| Lower Dielectric Constant | Low polarizability of the C-F bond. | Polyimides |

| Enhanced Thermal Stability | Strong C-F bonds and rigid aromatic structures. | Polyimides |

| Reduced Water Absorption | Increased hydrophobicity from fluorinated groups. | Polyimides |

Incorporation into Optoelectronic Materials (e.g., Liquid Crystals, Organic Photovoltaics)

The tailored electronic properties of fluorinated aromatic compounds make them excellent candidates for use in optoelectronic devices, such as organic solar cells (OSCs). The introduction of fluorine atoms into the molecular structure of donor or acceptor materials is a proven strategy for optimizing device performance. nih.govnih.gov

In the context of OSCs, fluorination can effectively lower the Highest Occupied Molecular Orbital (HOMO) energy level of donor materials. nih.gov This is a critical factor in achieving a high open-circuit voltage (Voc), which is directly related to the energy difference between the HOMO of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor. For example, a fluorinated small molecule donor, DRTB-FT, was designed with a low-lying HOMO of -5.64 eV, which, when paired with a suitable acceptor, resulted in an all-small-molecule organic solar cell with a high Voc of 1.07 V. nih.gov

While the direct impact of fluorination can sometimes be complex, with instances where non-fluorinated analogues perform better due to more favorable morphology, the ability to tune energy levels remains a powerful tool in molecular design for photovoltaics. deepdyve.comnorthwestern.edu The success of fluorination has led to its widespread use in high-performance polymer donors for OSCs. nih.gov

In the realm of liquid crystals, the incorporation of fluorine atoms or fluorinated end groups can influence the mesomorphic (liquid crystalline) behavior of molecules. For instance, the presence of fluoro and trifluoromethyl end groups has been shown to affect the liquid crystal properties of diphenyldiacetylene derivatives. researchgate.net The strong dipole moment of the C-F bond can alter intermolecular interactions, leading to changes in the stability and temperature range of liquid crystal phases.

| Optoelectronic Application | Effect of Fluorination | Example |

| Organic Solar Cells (OSCs) | Lowers HOMO energy level of donor materials, potentially increasing open-circuit voltage (Voc). | Fluorinated small molecule donors like DRTB-FT. nih.gov |

| Liquid Crystals | Influences mesomorphic behavior and phase stability. | Fluorinated diphenyldiacetylene derivatives. researchgate.net |

Role as Precursors for Specialty Chemicals and Advanced Synthetic Intermediates

Substituted aminophenols are versatile precursors in organic synthesis due to the presence of three distinct reactive sites: the amino group, the hydroxyl group, and the aromatic ring. The addition of a fluorine atom, as in analogues of this compound, further enhances their utility, allowing for the creation of complex and valuable specialty chemicals.

These fluorinated aminophenol analogues can serve as key intermediates in the synthesis of:

Pharmaceuticals: Fluorine substitution is a common strategy in medicinal chemistry to improve the metabolic stability, bioavailability, and binding affinity of drug candidates. The aminophenol scaffold is present in numerous bioactive molecules, and fluorinated versions are therefore valuable building blocks for novel therapeutics.

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and environmental persistence of pesticides and herbicides.

Specialty Dyes: The electronic properties of the aromatic system can be modified by the substituents, influencing the color and stability of dyes. Fluorinated aminophenols can be used to create dyes with specific absorption and emission spectra for advanced applications.

The synthesis of more complex molecules from these precursors can involve reactions such as the nitration of a corresponding fluorinated phenol (B47542) followed by reduction to introduce the amino group. The resulting fluorinated aminophenol can then undergo further transformations, such as the synthesis of fluorinated pyrimidines or other heterocyclic structures, which are important scaffolds in many areas of chemistry.

Application in Coordination Chemistry as Ligands for Metal Complexes

The amino and hydroxyl groups on the this compound backbone provide excellent coordination sites for metal ions, making its analogues attractive ligands for the construction of metal complexes and metal-organic frameworks (MOFs). The field of MOFs, which are crystalline materials composed of metal ions or clusters linked by organic ligands, has seen significant growth, with applications in gas storage, separation, and catalysis. dntb.gov.uanih.gov

The fluorination of the organic ligands used to build MOFs can have a profound impact on the final properties of the material:

Tuning Pore Environment: The introduction of fluorine atoms into the pores of a MOF can alter the surface chemistry, affecting its affinity for different gas molecules. This is particularly useful for selective gas adsorption and separation. rsc.org For example, fluorinated MOFs have shown high selectivity in challenging gas separations. nih.gov

Fluorescence Properties: MOFs constructed from d¹⁰ metal ions (like Zn²⁺ or Cd²⁺) and functionalized ligands often exhibit fluorescence. frontiersin.org The electronic properties of the fluorinated ligand can modulate this fluorescence, opening up possibilities for their use as chemical sensors, where the fluorescence changes upon interaction with specific analytes. frontiersin.org

For example, MOFs built with amino-functionalized carboxylate ligands and d¹⁰ metals have been investigated for their fluorescence sensing capabilities for metal ions like Cu²⁺ and Ag⁺. frontiersin.org The presence of both an amino group for metal coordination and a fluorinated ring system makes analogues of this compound promising candidates for designing new functional MOFs.

Environmental Fate and Degradation Pathways Excluding Toxicological Aspects

Abiotic Environmental Degradation Mechanisms

Abiotic degradation encompasses the chemical and physical processes that break down compounds in the environment without the involvement of living organisms. These mechanisms, including photolysis, oxidation, reduction, and hydrolysis, are critical in determining the ultimate fate of a chemical substance.

Photolytic Transformation Pathways under Environmental Conditions

Photolysis, or degradation by sunlight, is a primary abiotic transformation pathway for many aromatic compounds in surface waters and on terrestrial surfaces. For 2-Amino-4-fluoro-5-methylphenol, its aromatic ring structure and amino and hydroxyl substituents suggest a potential for direct and indirect photolytic degradation. Aryl-fluorine (Aryl-F) moieties, such as the one present in this compound, can be susceptible to photolytic cleavage, leading to defluorination and the formation of fluoride (B91410) ions. oup.comresearchgate.net Studies on other fluorinated aromatic compounds have demonstrated that direct photolysis can lead to the formation of various short-lived fluorinated intermediates. nih.gov

The rate and products of photolysis are influenced by environmental conditions such as pH and the presence of photosensitizing agents. For instance, the photolysis rates of (trifluoromethyl)phenols, which are structurally related, have been shown to be pH-dependent. acs.org It is plausible that under certain conditions, photolysis of this compound could lead to hydroxylation of the aromatic ring or transformation of the amino group. The exact nature and extent of these transformations would require specific experimental investigation.

Oxidative and Reductive Degradation Processes in Aquatic and Terrestrial Systems

Oxidative and reductive processes, driven by naturally occurring chemical species, play a significant role in the transformation of organic pollutants. In aquatic environments, reactive oxygen species such as hydroxyl radicals (•OH) can initiate the degradation of aromatic compounds. The amino and hydroxyl groups on the benzene (B151609) ring of this compound are expected to activate the ring towards electrophilic attack by these oxidants.

In terrestrial systems, manganese and iron oxides in soils and sediments can act as powerful oxidants. These minerals can mediate the oxidation of phenols and anilines, leading to the formation of phenoxyl and anilinyl radicals, respectively. These radicals can then undergo further reactions, including polymerization or ring-opening.

Reductive degradation is more likely to occur in anoxic environments such as saturated soils, sediments, and groundwater. While the carbon-fluorine bond is generally strong and resistant to reduction, reductive dehalogenation of other halogenated aromatic compounds has been observed. researchgate.net However, studies on fluorinated compounds suggest that reductive defluorination is a challenging process. mdpi.com

Hydrolytic Stability and Transformation Kinetics

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound towards hydrolysis will largely depend on the reactivity of its functional groups under environmentally relevant pH conditions (typically 5-9). The amide linkage in some aniline-based herbicides is susceptible to hydrolysis, which results in the formation of the corresponding aniline. gla.ac.uk However, the primary amino group and the phenolic hydroxyl group in this compound are generally stable to hydrolysis under typical environmental conditions. While p-aminophenol can be a hydrolytic degradation product of other compounds like paracetamol, the aminophenol structure itself is relatively stable. nih.gov Significant hydrolysis would likely only occur under more extreme pH or temperature conditions not typically found in the environment. google.comgoogle.com

Biotic Environmental Degradation Mechanisms

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is a crucial process for the removal of many environmental pollutants.

Microbial Degradation Pathways and Biochemical Transformations

The microbial degradation of this compound is expected to be challenging due to the presence of the fluorine atom. The carbon-fluorine bond is the strongest single bond in organic chemistry, making organofluorine compounds generally recalcitrant to microbial breakdown. nih.govnih.gov Nevertheless, microorganisms have evolved diverse enzymatic machinery to degrade a wide variety of aromatic compounds.

Microbial degradation of phenols and anilines often begins with hydroxylation of the aromatic ring, catalyzed by monooxygenase or dioxygenase enzymes. nitrkl.ac.inijrrjournal.com This initial step can lead to the formation of catechols or substituted catechols. These intermediates are then susceptible to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic acids that can be further metabolized through central metabolic pathways like the TCA cycle. researchgate.net

For this compound, a plausible initial step would be the enzymatic conversion to a fluorinated catechol derivative. The subsequent ring cleavage of this fluorinated catechol would be a critical and potentially rate-limiting step. The presence of the fluorine atom could inhibit the activity of the ring-cleavage enzymes.

Defluorination, the removal of the fluorine atom, is a key step in the complete mineralization of organofluorine compounds. This can occur through various enzymatic mechanisms, but it is often a slow process. acs.org Some bacteria have been shown to degrade fluorinated aromatic compounds, but this is not a widespread capability. researchgate.netnih.gov The fungus Cunninghamella elegans has been studied for its ability to biotransform fluorinated drugs and xenobiotics, suggesting that fungi may also play a role in the degradation of such compounds in the environment. nih.gov

| Potential Microbial Degradation Steps | Enzymes Involved (Hypothesized) | Potential Intermediates |

| Initial hydroxylation | Monooxygenases, Dioxygenases | Fluorinated catechol derivatives |

| Aromatic ring cleavage | Catechol dioxygenases | Fluorinated muconic acids or similar aliphatic acids |

| Defluorination | Dehalogenases | Non-fluorinated aromatic or aliphatic compounds |

| Further degradation | Various metabolic enzymes | Carbon dioxide, water, and biomass |

Biotransformation Product Analysis in Environmental Matrices

Identifying the biotransformation products of this compound in environmental samples would provide direct evidence of its degradation pathways. Due to the lack of specific studies on this compound, we can hypothesize potential products based on the degradation of related molecules.

Common biotransformation reactions for aromatic amines and phenols include hydroxylation, deamination, and conjugation. Therefore, potential biotransformation products of this compound could include:

Hydroxylated derivatives: Further hydroxylation of the aromatic ring could occur.

Deaminated products: The amino group could be enzymatically removed, leading to the formation of a fluorinated methylphenol.

Conjugates: In some organisms, the parent compound or its metabolites could be conjugated with sugars or amino acids to increase their water solubility and facilitate excretion.

Ring-cleavage products: If ring fission occurs, various fluorinated and non-fluorinated aliphatic acids would be expected.

Environmental Persistence Assessment of this compound and Related Structures

The structure of this compound contains three key functional groups attached to a benzene ring: an amino group (-NH2), a fluoro group (-F), and a methyl group (-CH3), in addition to the hydroxyl group (-OH) that classifies it as a phenol (B47542). The environmental persistence of this compound is influenced by the interplay of these substituents.

General Principles of Persistence for Related Structures

Fluorinated Aromatic Compounds: The presence of a carbon-fluorine (C-F) bond significantly influences the environmental persistence of aromatic compounds. The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to both chemical and biological degradation. liberty.edumdpi.com Consequently, fluorinated aromatic compounds often exhibit greater persistence in the environment compared to their non-fluorinated or even chlorinated counterparts. liberty.edu Studies have shown that the biodegradation of polyfluorinated compounds is particularly slow, and in some cases, these compounds are considered "forever chemicals". nih.gov While this compound is not a polyfluorinated substance, the presence of the fluorine atom is expected to increase its recalcitrance to microbial degradation. For instance, research on fluorophenols has indicated that their degradation under anaerobic conditions can be extremely slow, with no observable degradation over a year in some studies.

Aminophenols: The amino group in aminophenols can influence their environmental fate. Aminophenols are generally susceptible to oxidation, which can lead to the formation of colored polymeric products. nih.govossila.com The rate of this auto-oxidation can be influenced by environmental factors such as pH and the presence of light. Biodegradation of aminophenols has been observed, but the rates can be variable.

Cresols (Methylphenols): Cresols are generally considered to be readily biodegradable in the environment. nih.govwho.intnih.gov However, their persistence can increase in environments with limited microbial activity or under anaerobic conditions, such as in some groundwater and deep soil layers. nih.gov The position of the methyl group on the phenol ring can also affect the rate of degradation.

Research Findings on Related Structures

While specific data for this compound is lacking, research on analogous compounds provides valuable insights. For example, a study on the degradation of 4-chloro-2-methylphenol (B52076) by an activated sludge isolate demonstrated that the compound could be metabolized, albeit via an inducible pathway. This suggests that microbial communities may have the potential to adapt and degrade substituted phenols.

Research on fluorinated pharmaceuticals and agrochemicals has consistently highlighted their potential for persistence. liberty.edu The stability imparted by the fluorine atom often leads to longer environmental half-lives. For example, the degradation of some fluorinated pesticides in soil can be slow, with half-lives ranging from weeks to months. nih.govcsic.es

The following data tables summarize the environmental persistence of compounds structurally related to this compound, providing a comparative basis for assessing its likely environmental fate.

Table 1: Environmental Half-Life of Structurally Related Phenolic Compounds in Soil

| Compound | Soil Type | Half-Life (DT₅₀) in Days | Conditions | Reference |

| Glyphosate | Urban Landscape Soils | 53 - 78 | Not Specified | nih.gov |

| 2,4-D | Urban Landscape Soils | 32 - 75 | Not Specified | nih.gov |

| Chlorothalonil | Urban Landscape Soils | 17 - 32 | Not Specified | nih.gov |

| Dimethoate | Urban Landscape Soils | 24 - 36 | Not Specified | nih.gov |

| p-Cresol | Not Specified | Rapid Degradation | Aerobic | nih.gov |

| Chlorotoluron | Unamended Soil | 16.8 | 16°C | csic.es |

| Flufenacet | Unamended Soil | >273 | 16°C | csic.es |

Table 2: Environmental Half-Life of Structurally Related Phenolic Compounds in Water

| Compound | Water Type | Half-Life (DT₅₀) | Conditions | Reference |

| p-Cresol | Pure Water | ~35 days | Solar Irradiation | nih.gov |

| Readily Biodegradable Substances (Overall Median) | Freshwater | 1.95 days | Environmentally Realistic | ecetoc.org |

Based on the available data for related compounds, it can be inferred that this compound is likely to exhibit moderate to high persistence in the environment. The presence of the fluoro- group is expected to be the dominant factor contributing to its recalcitrance, potentially making it more persistent than non-fluorinated aminophenols and cresols. The amino and methyl groups may undergo transformation, but the complete mineralization of the fluorinated aromatic ring is likely to be a slow process. Abiotic degradation through photolysis may occur, but its significance will depend on environmental conditions. Further experimental studies are necessary to definitively determine the environmental persistence and degradation pathways of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-4-fluoro-5-methylphenol, and how do reaction conditions influence yield and purity?

- Methodology :

- Direct Amination : Fluorinated phenol precursors (e.g., 4-fluoro-5-methylphenol) can undergo nitration followed by reduction. Catalytic hydrogenation (Pd/C, H₂) or Fe/HCl reduction are common for nitro-to-amine conversion .

- Protection-Deprotection : Use acetyl or tert-butoxycarbonyl (Boc) groups to protect the amino group during electrophilic substitution to avoid side reactions. Deprotect with HCl/EtOH or TFA .

- Key Variables : Temperature (80–120°C for nitration), solvent polarity (DMF vs. ethanol), and catalyst loading (5–10% Pd/C) significantly impact yield. Purity (>95%) is achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals confirm its structure?

- Methodology :

- ¹H/¹³C NMR :

- Aromatic protons: Doublets (J = 8–10 Hz) at δ 6.5–7.2 ppm due to fluorine coupling.

- Methyl group: Singlet at δ 2.3–2.5 ppm .

- IR Spectroscopy :

- Broad peak at 3300–3500 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-F), and 1600 cm⁻¹ (aromatic C=C) .

- Mass Spectrometry : Molecular ion peak at m/z 155.1 (C₇H₇FNO⁺) with fragmentation patterns confirming substituent positions .

Q. How can solubility and purification challenges be addressed for this compound in polar solvents?

- Methodology :

- Solubility : Use DMSO or DMF for dissolution; dilute with water for precipitation.

- Recrystallization : Ethanol/water (7:3) at 60°C yields crystals with >97% purity.

- HPLC : C18 column, acetonitrile/water (55:45) with 0.1% TFA for analytical purity checks .

Advanced Research Questions

Q. How do fluorine and methyl substituents influence the electronic properties and reactivity of this compound in cross-coupling reactions?

- Methodology :

- DFT Calculations : Fluorine’s electron-withdrawing effect lowers HOMO energy (-5.2 eV), enhancing electrophilic substitution at the para position. Methyl’s electron-donating effect stabilizes intermediates .

- Suzuki Coupling : Use Pd(OAc)₂, SPhos ligand, and K₂CO₃ in toluene/water (3:1) at 100°C. Methyl group steric hindrance reduces coupling efficiency by ~15% compared to non-methyl analogs .

Q. What strategies mitigate competing side reactions (e.g., oxidation or dimerization) during synthesis?

- Methodology :

- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent amino group oxidation.

- Additives : Add BHT (0.1% w/w) to inhibit radical-mediated dimerization.

- Low-Temperature Workup : Maintain <10°C during acid quenching to stabilize intermediates .

Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s stability in biological systems?

- Methodology :

- DFT : Calculate bond dissociation energies (BDEs) for N-H (85 kcal/mol) and C-F (116 kcal/mol) to assess oxidative stability.

- Molecular Dynamics : Simulate interactions with lipid bilayers (GROMACS) to predict membrane permeability (LogP = 1.8) .

Q. What experimental designs are appropriate for evaluating the biological activity of this compound in enzyme inhibition assays?

- Methodology :

- Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-galactoside) with recombinant enzymes (e.g., β-galactosidase). Monitor fluorescence (λₑₓ = 360 nm, λₑₘ = 450 nm) to determine IC₅₀ values .

- Dose-Response : Test concentrations from 1 nM–100 µM; include positive controls (e.g., chloroquine for lysosomal inhibition).

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points (e.g., 130–135°C vs. 140–145°C) for this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|